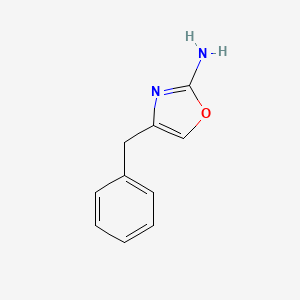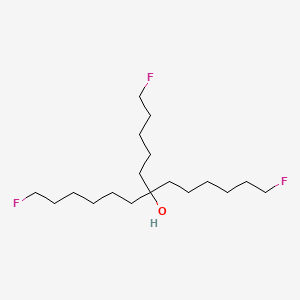
1,13-Difluoro-7-(5-fluoropentyl)tridecan-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,13-Difluoro-7-(5-fluoropentyl)tridecan-7-ol is a chemical compound with the molecular formula C18H35F3O and a molecular weight of 324.47 g/mol . This compound is characterized by the presence of multiple fluorine atoms, which can significantly influence its chemical properties and reactivity.
Preparation Methods
The synthesis of 1,13-Difluoro-7-(5-fluoropentyl)tridecan-7-ol typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds that contain the necessary functional groups. Common reaction conditions include the use of fluorinating agents and controlled temperature settings to ensure the selective introduction of fluorine atoms . Industrial production methods may involve large-scale reactions in specialized reactors to maintain the purity and yield of the final product.
Chemical Reactions Analysis
1,13-Difluoro-7-(5-fluoropentyl)tridecan-7-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,13-Difluoro-7-(5-fluoropentyl)tridecan-7-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Fluorinated compounds are often explored for their potential therapeutic properties, including their ability to modulate biological pathways and improve drug efficacy.
Mechanism of Action
The mechanism of action of 1,13-Difluoro-7-(5-fluoropentyl)tridecan-7-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. This interaction can modulate various biochemical pathways, leading to desired biological effects .
Comparison with Similar Compounds
1,13-Difluoro-7-(5-fluoropentyl)tridecan-7-ol can be compared with other fluorinated compounds such as:
1,13-Difluoro-7-(5-chloropentyl)tridecan-7-ol: Similar in structure but with a chlorine atom instead of a fluorine atom, which can alter its reactivity and biological activity.
1,13-Difluoro-7-(5-bromopentyl)tridecan-7-ol:
1,13-Difluoro-7-(5-iodopentyl)tridecan-7-ol: The presence of an iodine atom can significantly change the compound’s behavior in chemical reactions and biological systems.
These comparisons highlight the uniqueness of this compound, particularly its enhanced stability and reactivity due to the presence of multiple fluorine atoms.
Properties
CAS No. |
563-11-1 |
|---|---|
Molecular Formula |
C18H35F3O |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
1,13-difluoro-7-(5-fluoropentyl)tridecan-7-ol |
InChI |
InChI=1S/C18H35F3O/c19-15-9-3-1-6-12-18(22,14-8-5-11-17-21)13-7-2-4-10-16-20/h22H,1-17H2 |
InChI Key |
UTCFMDBNPNXFAT-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCF)CCC(CCCCCCF)(CCCCCF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


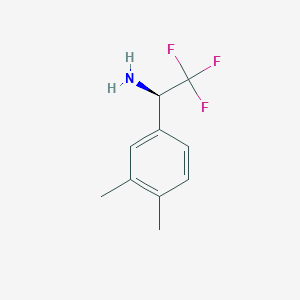

![4-[Bromo(difluoro)methyl]-3,5-difluoro-4'-propyl-1,1'-biphenyl](/img/structure/B12839585.png)
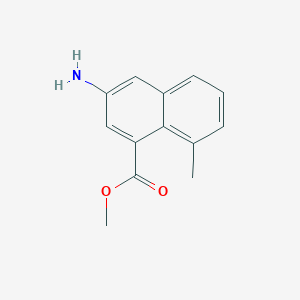

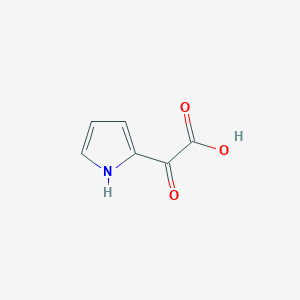
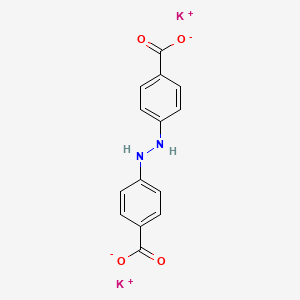
![13-chloro-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12839626.png)
![1-Benzyl-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepane](/img/structure/B12839628.png)
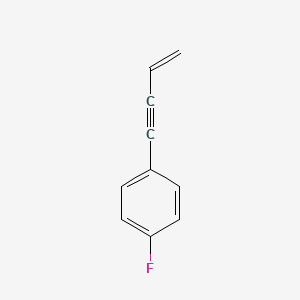
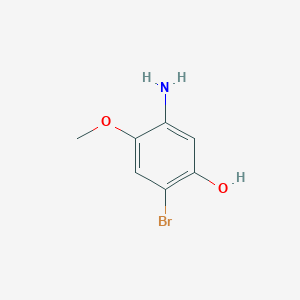

![Lithium;bis(trifluoromethylsulfonyl)azanide;5-oxo-5-[2-(trimethylazaniumyl)ethoxy]pentanoate](/img/structure/B12839646.png)
